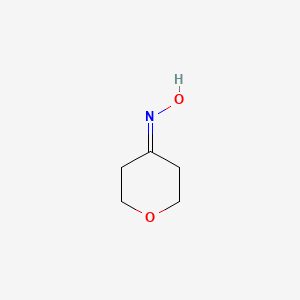

tetrahydro-4H-pyran-4-one oxime

CAS No.: 61128-73-2

Cat. No.: VC2039831

Molecular Formula: C5H9NO2

Molecular Weight: 115.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61128-73-2 |

|---|---|

| Molecular Formula | C5H9NO2 |

| Molecular Weight | 115.13 g/mol |

| IUPAC Name | N-(oxan-4-ylidene)hydroxylamine |

| Standard InChI | InChI=1S/C5H9NO2/c7-6-5-1-3-8-4-2-5/h7H,1-4H2 |

| Standard InChI Key | COGGGWRHZQTITF-UHFFFAOYSA-N |

| SMILES | C1COCCC1=NO |

| Canonical SMILES | C1COCCC1=NO |

Introduction

Chemical Properties and Structure

Physical and Chemical Characteristics

Tetrahydro-4H-pyran-4-one oxime is characterized by the following properties:

| Property | Value |

|---|---|

| CAS Number | 61128-73-2 |

| Molecular Formula | C₅H₉NO₂ |

| Molecular Weight | 115.13 g/mol |

| IUPAC Name | N-(oxan-4-ylidene)hydroxylamine |

| Standard InChIKey | COGGGWRHZQTITF-UHFFFAOYSA-N |

| Canonical SMILES | C1COCCC1=NO |

| European Community (EC) Number | 967-893-5 |

The compound exists in solid form with distinctive physical properties. The oxime functional group (C=N-OH) attached to the tetrahydropyran ring gives it unique chemical characteristics and reactivity patterns.

Structural Analysis

The structure of tetrahydro-4H-pyran-4-one oxime consists of a six-membered heterocyclic ring containing an oxygen atom (tetrahydropyran) with an oxime group at the 4-position. Quantum-chemical calculations have revealed interesting conformational properties:

-

The compound can exist in both syn- and anti-isomeric forms with respect to the orientation of the oxime group .

-

Calculations using the DFT B3LYP method with 6-31G(d) and 6-311+G(3df,2p) basis sets indicate that syn- and anti-isomers are energetically equivalent .

-

The most stable conformer has been identified as the 3a5a configuration of substituents, which is attributed to the formation of intramolecular hydrogen bonds .

NMR and IR spectroscopy have been employed to confirm the structure of tetrahydro-4H-pyran-4-one oxime, providing insights into its bonding patterns and electronic distribution .

Synthesis Methods

Conventional Synthesis Routes

The conventional synthesis of tetrahydro-4H-pyran-4-one oxime typically involves the reaction of tetrahydro-4H-pyran-4-one with hydroxylamine hydrochloride in the presence of a base . The reported synthesis pathways include:

-

Optimized conditions: Research has shown that optimal yields (65.3%) are achieved when using sodium acetate as the base and maintaining the reaction temperature below 80°C .

Reactivity and Chemical Behavior

Tetrahydro-4H-pyran-4-one oxime exhibits diverse chemical reactivity that makes it valuable in organic synthesis:

-

Nucleophilic reactions: The compound is reactive towards electrophiles, particularly at the nitrogen atom of the oxime group.

-

Electrophilic reactions: The oxime functionality can react with various nucleophiles.

-

Condensation reactions: It participates in condensation reactions for the preparation of complex molecules, including dipeptides and spiroimidazolones.

-

Reduction: The oxime group can be reduced to form amines, expanding its synthetic utility .

-

Acylation and alkylation: The compound undergoes acylation and alkylation reactions, which are important for derivatization and functional group transformations.

The reactivity profile makes tetrahydro-4H-pyran-4-one oxime a versatile intermediate in organic synthesis, allowing for the construction of complex molecular architectures .

Biological Activities

Antimicrobial Properties

Research has demonstrated that tetrahydro-4H-pyran-4-one oxime and its derivatives possess significant antimicrobial activities:

-

Antibacterial activity: Studies evaluating 2,6-diarylpiperidin/tetrahydrothiopyran/tetrahydropyran-4-one oximes showed excellent antibacterial activity against clinically isolated bacterial strains including S. aureus, β-H. Streptococcus, E. coli, P. aeruginosa, and S. typhii . Specifically, compounds labeled as "12" and "15" in these studies exhibited exceptional activity against most tested bacterial strains .

-

Antifungal activity: The same compounds were evaluated against fungal strains including Candida albicans, Rhizopus, Aspergillus niger, and Aspergillus flavus. Compound "15" demonstrated potent activity against C. albicans and A. flavus, while compound "16" showed promising activity against Rhizopus .

Antiviral Activities

Tetrahydro-4H-pyran-4-one oxime has been identified as having anti-influenza virus activity, although the precise mechanism of action remains under investigation. This antiviral potential warrants further exploration, particularly in the context of developing novel antiviral therapeutics.

Antioxidant Properties

Derivatives of tetrahydro-4H-pyran-4-one have demonstrated antioxidant properties in various assays. The oxime functionality may contribute to these properties by modulating oxidative stress pathways or directly scavenging reactive oxygen species.

Applications

Pharmaceutical Applications

Tetrahydro-4H-pyran-4-one oxime and its derivatives have several pharmaceutical applications:

-

Enzyme inhibition: The compound can act as an inhibitor of semicarbazide-sensitive amine oxidase (SSAO), suggesting potential applications in treating conditions involving dysregulated amine metabolism .

-

NMDA receptor modulation: Derivatives show promise as modulators of NMDA receptors, with potential therapeutic applications in neurological disorders .

-

Drug development: As a building block, it contributes to the synthesis of bioactive compounds with potential pharmaceutical value .

Industrial Applications

In industrial settings, tetrahydro-4H-pyran-4-one oxime serves as:

-

Intermediate in chemical synthesis: It functions as a versatile building block for the production of fine chemicals .

-

Precursor in material science: The compound's reactive nature makes it valuable in creating specialized materials with tailored properties .

Research Applications

In research contexts, tetrahydro-4H-pyran-4-one oxime is utilized for:

-

Probe for biological pathways: It serves as a molecular probe for investigating enzymatic mechanisms and biological processes.

-

Model compound: Its well-defined structure and reactivity make it useful as a model compound for studying chemical reactions and interactions .

Structure-Activity Relationships

Studies on tetrahydropyran-4-one oxime derivatives have revealed important structure-activity relationships:

-

Substitution patterns: The introduction of aryl substituents at the 2,6-positions of the tetrahydropyran ring significantly influences antimicrobial activity .

-

Oxime configuration: The orientation of the oxime group (syn vs. anti) can affect biological activity and binding to molecular targets .

-

Ring modifications: Comparison of analogous structures containing tetrahydropyran, tetrahydrothiopyran, and piperidine cores demonstrates that the nature of the heterocyclic ring impacts biological activity .

These structure-activity insights are valuable for rational design of new derivatives with enhanced properties or targeted biological effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume